molecular formula C11H22N2O3 B2846337 Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1782754-25-9

Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B2846337
CAS No.: 1782754-25-9
M. Wt: 230.308
InChI Key: LRCPRHFAAYJMHG-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, an amino group, a hydroxymethyl group, and a carboxylate ester group attached to the piperidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives as the starting material.

  • Reaction Steps:

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain a high-purity compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles are used in substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, carboxylic acids, and other oxidized derivatives.

  • Reduction Products: Reduction reactions can produce amines, alcohols, and other reduced derivatives.

  • Substitution Products: Substitution reactions can result in the formation of different functionalized derivatives of the compound.

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds. Biology: The compound is utilized in biological studies to investigate its interactions with various biomolecules and its potential biological activities. Medicine: Industry: The compound is used in the chemical industry for the synthesis of various intermediates and final products.

Comparison with Similar Compounds

  • Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound is structurally similar but contains a pyrrolidine ring instead of a piperidine ring.

  • Tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate: This compound has a similar structure but with different stereochemistry.

Uniqueness: Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features make it a valuable compound for synthetic and biological studies.

Properties

IUPAC Name

tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCPRHFAAYJMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782754-25-9
Record name tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
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